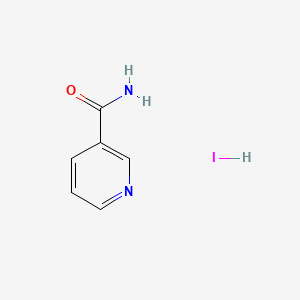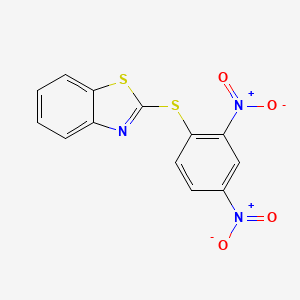
4'-Diethylaminoacetophenone
Overview
Description
4'-Diethylaminoacetophenone is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.2695 g/mol . It is also known by its IUPAC name, 1-(4-(diethylamino)phenyl)ethanone. This compound is characterized by the presence of a diethylamino group attached to the para position of an acetophenone moiety. It is a light yellow to brown crystalline powder .
Preparation Methods
The synthesis of 4'-Diethylaminoacetophenone can be achieved through several methods. One common approach involves the reaction of p-bromoacetophenone with secondary amines, such as diethylamine . The reaction typically takes place in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions .
Chemical Reactions Analysis
4'-Diethylaminoacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, oxidation of this compound can yield p-Diethylaminobenzoic acid, while reduction can produce p-Diethylaminophenylethanol . Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the molecule, leading to a variety of derivatives .
Scientific Research Applications
4'-Diethylaminoacetophenone has several applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceuticals . Additionally, it is used in the development of dyes and pigments in the industrial sector .
Mechanism of Action
The mechanism of action of 4'-Diethylaminoacetophenone involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission . By inhibiting this enzyme, this compound can modulate the levels of neurotransmitters in the nervous system, leading to various physiological effects. The compound’s structure allows it to interact with the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
4'-Diethylaminoacetophenone can be compared with other similar compounds, such as p-Dimethylaminoacetophenone and p-Methoxyacetophenone. While all these compounds share the acetophenone core structure, the presence of different substituents imparts unique properties to each molecule. For instance, p-Dimethylaminoacetophenone has a dimethylamino group instead of a diethylamino group, which affects its reactivity and pharmacological properties . Similarly, p-Methoxyacetophenone contains a methoxy group, which influences its chemical behavior and applications .
Properties
IUPAC Name |
1-[4-(diethylamino)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIBQFXWSUBFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203699 | |
| Record name | p-Diethylaminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5520-66-1 | |
| Record name | p-Diethylaminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Diethylaminoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Diethylaminoacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was p-diethylaminoacetophenone included in this study on antitumor agents?
A: The researchers were investigating how structural modifications to a known antitumor compound, AT-584 (a hexamethylenetetramine salt of a complex acetophenone derivative), would impact its activity. p-Diethylaminoacetophenone was used as a starting point to synthesize a series of compounds (Ⅵb—f in the paper) where the "mustard group" present in AT-584 was replaced by other functional groups []. This approach aimed to determine if the mustard group was essential for the antitumor effect.
Q2: Did the p-diethylaminoacetophenone derivatives show antitumor activity?
A: The paper mentions that preliminary pharmacological examinations showed a loss of antitumor activity when the mustard group was replaced with other groups, including those derived from p-diethylaminoacetophenone []. This suggests that the p-diethylaminoacetophenone derivatives themselves did not exhibit the desired antitumor activity in this specific context.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















